molecular formula C14H15N5O B6453130 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine CAS No. 2549045-86-3

9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine

Cat. No.: B6453130
CAS No.: 2549045-86-3
M. Wt: 269.30 g/mol
InChI Key: URJRBWATDNENEO-UHFFFAOYSA-N
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Description

9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methyl group at the 9th position and a phenoxyethyl group attached to the nitrogen atom at the 2nd position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of 9-methyl-9H-purin-6-amine with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenoxyacetic acid derivatives.

    Reduction: Reduction reactions may target the purine ring, potentially converting it to dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl group may enhance its binding affinity to specific targets, while the purine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-methyl-9H-purin-6-amine: Lacks the phenoxyethyl group, which may result in different biological activities.

    N-(2-phenoxyethyl)-9H-purin-6-amine: Lacks the methyl group at the 9th position, potentially affecting its binding properties.

    9-methyl-N-(2-phenoxyethyl)-9H-purin-2-amine: Similar structure but with the phenoxyethyl group at a different position, leading to different chemical and biological properties.

Uniqueness

9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is unique due to the specific combination of the methyl and phenoxyethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-methyl-N-(2-phenoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-19-10-18-12-13(16-9-17-14(12)19)15-7-8-20-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJRBWATDNENEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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